molecular formula C8H13N3O2 B13255097 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13255097
M. Wt: 183.21 g/mol
InChI Key: MQRLOQRDZYIYGI-UHFFFAOYSA-N
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Description

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H13N3O2 It is a pyrimidine derivative, characterized by the presence of methoxy and propan-2-yloxy groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and isopropyl alcohol.

    Reaction Conditions: The reaction involves the alkylation of 4-methoxypyrimidine with isopropyl alcohol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent like dimethylformamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-5-(propan-2-yloxy)pyrimidine
  • 6-Methoxy-4-(propan-2-yloxy)pyrimidine
  • 4-Methoxy-6-(ethoxy)pyrimidin-5-amine

Uniqueness

4-Methoxy-6-(propan-2-yloxy)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-methoxy-6-propan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8-6(9)7(12-3)10-4-11-8/h4-5H,9H2,1-3H3

InChI Key

MQRLOQRDZYIYGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC(=C1N)OC

Origin of Product

United States

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